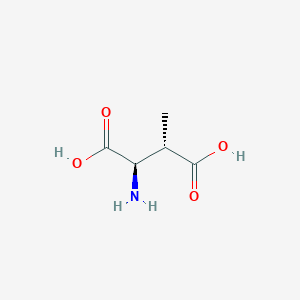

(3S)-3-Metil-D-aspártico

Descripción general

Descripción

DL-threo-beta-Methylaspartate is a D-alpha-amino acid.

Aplicaciones Científicas De Investigación

Neurotransmisión y desarrollo del cerebro

(3S)-3-Metil-D-aspártico, como un derivado del ácido aspártico, desempeña un papel en la neurotransmisión y el desarrollo del cerebro. La isoforma D del ácido aspártico, que es similar en estructura al compuesto en cuestión, se ha visto implicada en la regulación del hipotálamo y en el desarrollo del cerebro . La investigación sugiere que tales derivados podrían explorarse por sus posibles efectos terapéuticos en trastornos psiquiátricos y neurológicos.

Salud cardiovascular

Los compuestos relacionados con this compound se han estudiado por sus posibles beneficios cardiovasculares. El ácido alfa-linolénico, un ácido graso omega-3, ha demostrado efectos reductores del colesterol y efectos protectores contra la hipertensión . Por extensión, los derivados del ácido aspártico podrían investigarse por su impacto en los parámetros de salud cardiovascular.

Mecanismos de defensa antioxidante

Los derivados del ácido aspártico, incluido this compound, pueden contribuir a los mecanismos de defensa antioxidante. Los estudios han indicado que ciertos aminoácidos pueden desempeñar un papel en la producción de enzimas como la superóxido dismutasa (SOD) y la catalasa (CAT), que son cruciales para combatir el estrés oxidativo .

Vías metabólicas y producción de energía

La vía del ácido aspártico, a la que está relacionado this compound, es integral para el ciclo del ácido tricarboxílico (TCA) y la glucólisis. Estas vías son esenciales para la producción de energía y la respiración celular, lo que sugiere que este compuesto podría tener aplicaciones para mejorar la eficiencia metabólica .

Resistencia al estrés de las plantas

La investigación sobre el ácido aspártico ha demostrado que puede mejorar la resistencia de las plantas al estrés abiótico, como el calor, el frío, la sequía y el estrés salino. Como derivado, this compound podría utilizarse para mejorar la tolerancia al estrés de los cultivos, contribuyendo a la resiliencia agrícola .

Investigación sobre el cáncer

El metabolismo de los derivados del ácido aspártico se está explorando como un objetivo en la investigación del cáncer. Dado que el ácido aspártico participa en la síntesis de nucleótidos y la síntesis de proteínas, sus derivados, incluido this compound, podrían ser significativos en el estudio del metabolismo de las células tumorales y el desarrollo de estrategias contra el cáncer .

Mecanismo De Acción

Mode of Action

The mode of action of (3S)-3-Methyl-D-aspartic acid is not fully understood. As an amino acid, it may participate in protein synthesis and other metabolic processes. It could potentially interact with its targets, causing conformational changes that affect the function of these targets

Biochemical Pathways

(3S)-3-Methyl-D-aspartic acid may be involved in various biochemical pathways due to its nature as an amino acid. It could play a role in the synthesis of proteins and other biomolecules, and may also be involved in metabolic pathways . .

Pharmacokinetics

As an amino acid, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in urine . The impact of these properties on the bioavailability of the compound is yet to be determined.

Result of Action

The molecular and cellular effects of (3S)-3-Methyl-D-aspartic acid’s action are not well-documented. Given its nature as an amino acid, it may contribute to protein synthesis and other cellular functions. The specific effects of this compound at the molecular and cellular level require further investigation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (3S)-3-Methyl-D-aspartic acid . For instance, changes in pH could affect the ionization state of the compound, potentially influencing its interactions with targets. Temperature could affect the rate of reactions involving the compound, while other molecules present in the environment could compete with the compound for binding sites on its targets.

Propiedades

IUPAC Name |

(2R,3S)-2-amino-3-methylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)/t2-,3+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRUAYBIUSUULX-STHAYSLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121570-10-3 | |

| Record name | 3-Methyl-D-aspartic acid, (3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121570103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S)-3-methyl-D-aspartic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04313 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-METHYL-D-ASPARTIC ACID, (3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JVW3X5Z42K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B44326.png)

![(6Ar,10aR)-6,6,9-trimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B44332.png)

![[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate](/img/structure/B44337.png)

![Furo[2,3-b]pyridine-2-sulfonamide](/img/structure/B44346.png)

![N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine](/img/structure/B44348.png)